4-(6-Bromohexyl)morpholine Hydrobromide
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Overview
Description
4-(6-Bromohexyl)morpholine Hydrobromide: is a chemical compound with the molecular formula C10H21Br2NO and a molecular weight of 331.09 g/mol . It is a morpholine derivative, characterized by the presence of a bromohexyl group attached to the nitrogen atom of the morpholine ring. This compound is often used as a building block in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(6-Bromohexyl)morpholine Hydrobromide typically involves the reaction of morpholine with 1,6-dibromohexane. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like acetonitrile. The reaction mixture is heated under reflux conditions to facilitate the substitution reaction, resulting in the formation of 4-(6-Bromohexyl)morpholine. The product is then treated with hydrobromic acid to obtain the hydrobromide salt .
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 4-(6-Bromohexyl)morpholine Hydrobromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromohexyl group can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.
Oxidation: The morpholine ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the bromine atom, yielding hexylmorpholine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethylformamide or ethanol.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran.
Major Products Formed:
Nucleophilic Substitution: Formation of azidohexylmorpholine, thiocyanatohexylmorpholine, or methoxyhexylmorpholine.
Oxidation: Formation of morpholine N-oxide derivatives.
Reduction: Formation of hexylmorpholine derivatives.
Scientific Research Applications
Chemistry: 4-(6-Bromohexyl)morpholine Hydrobromide is used as a building block in organic synthesis to create various morpholine derivatives. It is also employed in the synthesis of complex molecules for drug discovery and development.
Biology: In biological research, this compound is used to study the effects of morpholine derivatives on biological systems. It can be used to modify biomolecules and study their interactions with other molecules.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be employed in the synthesis of polymers, surfactants, and other functional materials.
Mechanism of Action
The mechanism of action of 4-(6-Bromohexyl)morpholine Hydrobromide is primarily related to its ability to undergo nucleophilic substitution reactions. The bromohexyl group can be replaced by various nucleophiles, leading to the formation of new derivatives with different properties. The morpholine ring can also interact with biological targets, potentially affecting their function and activity .
Comparison with Similar Compounds
- 4-(6-Chlorohexyl)morpholine Hydrobromide
- 4-(6-Iodohexyl)morpholine Hydrobromide
- 4-(6-Hydroxyhexyl)morpholine Hydrobromide
Comparison: 4-(6-Bromohexyl)morpholine Hydrobromide is unique due to the presence of the bromohexyl group, which imparts specific reactivity and properties. Compared to its chloro, iodo, and hydroxy analogs, the bromo derivative is more reactive in nucleophilic substitution reactions, making it a versatile building block in organic synthesis .
Properties
Molecular Formula |
C10H21Br2NO |
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Molecular Weight |
331.09 g/mol |
IUPAC Name |
4-(6-bromohexyl)morpholine;hydrobromide |
InChI |
InChI=1S/C10H20BrNO.BrH/c11-5-3-1-2-4-6-12-7-9-13-10-8-12;/h1-10H2;1H |
InChI Key |
ROMMYSWKDUJIGE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCCCCBr.Br |
Origin of Product |
United States |
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